molecular formula C4H4BrMgN B14724863 magnesium;1,2-dihydropyrrol-2-ide;bromide CAS No. 5362-33-4

magnesium;1,2-dihydropyrrol-2-ide;bromide

Cat. No.: B14724863
CAS No.: 5362-33-4
M. Wt: 170.29 g/mol
InChI Key: DKYHQWMHIMSWSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;1,2-dihydropyrrol-2-ide;bromide is a chemical compound that combines magnesium, a metal known for its reactivity and biological importance, with a 1,2-dihydropyrrol-2-ide moiety and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1,2-dihydropyrrol-2-ide;bromide typically involves the reaction of magnesium with 1,2-dihydropyrrol-2-ide in the presence of a bromide source. One common method is to react magnesium turnings with 1,2-dihydropyrrol-2-ide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction. The bromide source, such as hydrogen bromide or an alkyl bromide, is then added to the reaction mixture to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,2-dihydropyrrol-2-ide;bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Magnesium;1,2-dihydropyrrol-2-ide;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;1,2-dihydropyrrol-2-ide;bromide involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The magnesium center can coordinate with other molecules, facilitating reactions such as nucleophilic substitution or addition. The bromide ion can act as a leaving group, enabling the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;1,2-dihydropyrrol-2-ide;bromide is unique due to the combination of magnesium with the 1,2-dihydropyrrol-2-ide moiety and bromide ion. This unique structure imparts specific reactivity and properties that are not observed in simpler compounds or other derivatives .

Properties

CAS No.

5362-33-4

Molecular Formula

C4H4BrMgN

Molecular Weight

170.29 g/mol

IUPAC Name

magnesium;1,2-dihydropyrrol-2-ide;bromide

InChI

InChI=1S/C4H4N.BrH.Mg/c1-2-4-5-3-1;;/h1-3,5H;1H;/q-1;;+2/p-1

InChI Key

DKYHQWMHIMSWSM-UHFFFAOYSA-M

Canonical SMILES

C1=CN[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.